molecular formula C13H16O5S B14083273 [(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate

[(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate

Cat. No.: B14083273
M. Wt: 284.33 g/mol
InChI Key: TWHMWGRKDHIAOI-NEPJUHHUSA-N
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Description

[(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate is a chemical compound with a complex structure that includes a benzyl group, an oxolan ring, and a methanesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate typically involves the reaction of a suitable oxolan derivative with methanesulfonyl chloride in the presence of a base. The reaction conditions often include:

    Solvent: Dichloromethane or another non-polar solvent.

    Base: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is usually carried out at low temperatures (0-5°C) to control the rate of reaction and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated synthesis modules can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

[(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The benzyl group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and methanesulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

    Substitution: Corresponding amines, thiols, or ethers.

    Oxidation: Benzaldehyde.

    Reduction: Benzyl alcohol.

    Hydrolysis: Methanesulfonic acid and the corresponding alcohol.

Scientific Research Applications

[(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can transfer an alkyl group to nucleophilic sites on DNA, proteins, or other biomolecules, leading to modifications that can affect their function. This property is particularly useful in studying DNA repair mechanisms and in the development of chemotherapeutic agents .

Comparison with Similar Compounds

[(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate can be compared with other alkylating agents and oxolan derivatives:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for research and industrial applications. Further studies are needed to fully explore its capabilities and potential benefits.

Properties

Molecular Formula

C13H16O5S

Molecular Weight

284.33 g/mol

IUPAC Name

[(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate

InChI

InChI=1S/C13H16O5S/c1-19(15,16)17-9-12-8-11(13(14)18-12)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-,12+/m1/s1

InChI Key

TWHMWGRKDHIAOI-NEPJUHHUSA-N

Isomeric SMILES

CS(=O)(=O)OC[C@@H]1C[C@H](C(=O)O1)CC2=CC=CC=C2

Canonical SMILES

CS(=O)(=O)OCC1CC(C(=O)O1)CC2=CC=CC=C2

Origin of Product

United States

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